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molecular formula C10H11BrO2 B8308944 1-Bromo-3-methoxymethoxy-5-vinyl-benzene

1-Bromo-3-methoxymethoxy-5-vinyl-benzene

Cat. No. B8308944
M. Wt: 243.10 g/mol
InChI Key: FRISNUDPTKXEJM-UHFFFAOYSA-N
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Patent
US07189718B2

Procedure details

To anhydrous CH2Cl2 (10 mL) was added ZnEt2 (12.34 of a 1.0 M in heptane, 12.34 mmol) under nitrogen. The solution was cooled to 0° C., and a solution of trifluoroacetic acid (0.95 mL, 12.34 mmol) in anhydrous CH2Cl2 (4 mL) was added very slowly. After stirring the reaction mixture for 20 m, a solution of CH2I2 (0.99 mL, 12.34 mmol) in CH2Cl2 (4 mL) was added. After an additional 20 m stirring, a solution of the 1-bromo-3-methoxymethoxy-5-vinyl-benzene (1.20 g, 4.94 mmol) in CH2Cl2 (6 mL) was added, and the reaction was allowed to warm to RT. After 1.5 h, the reaction was quenched with saturated aqueous NH4Cl (30 mL) and hexanes (50 mL), and the layers were separated. The aqueous layer was extracted with Et2O (2×40 mL), and the combined organic layers were washed with H2O (30 mL), brine (30 mL), and dried with anhydrous MgSO4. The solvents were evaporated, and the remaining oil was partially purified by flash chromatography on silica gel (0% to 5% EtOAc/hexanes). The partially purified material was placed in i-PrOH (10 mL), and 2 mL of 1.0 M HCl was added. The mixture was aged at 50° C. for 14 h, cooled to RT, and added to H2O (25 mL). The aqueous mixture was extracted with Et2O (3×40 mL), and the combined organics were washed with brine (30 mL), and dried over anhydrous MgSO4. The solvents were evaporated, and the remaining oil was purified by flash chromatography on silica gel (0% to 10% EtOAc/hexanes) to afford 325 mg (31%) of 3-bromo-5-cyclopropyl-phenol (114).
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Zn](CC)CC.F[C:7](F)(F)[C:8]([OH:10])=O.C(I)I.[Br:16][C:17]1[CH:22]=[C:21]([CH:23]=C)[CH:20]=[C:19](OCOC)[CH:18]=1>CCCCCCC.C(Cl)Cl>[Br:16][C:17]1[CH:22]=[C:8]([OH:10])[CH:7]=[C:19]([CH:20]2[CH2:21][CH2:23]2)[CH:18]=1

Inputs

Step One
Name
Quantity
0.95 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
C(I)I
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C=C)OCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn](CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 20 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After an additional 20 m stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NH4Cl (30 mL) and hexanes (50 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×40 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with H2O (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the remaining oil was partially purified by flash chromatography on silica gel (0% to 5% EtOAc/hexanes)
ADDITION
Type
ADDITION
Details
2 mL of 1.0 M HCl was added
WAIT
Type
WAIT
Details
The mixture was aged at 50° C. for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
ADDITION
Type
ADDITION
Details
added to H2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with Et2O (3×40 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the remaining oil was purified by flash chromatography on silica gel (0% to 10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C1CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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